molecular formula C24H24N4O4S2 B12171355 1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol

Cat. No.: B12171355
M. Wt: 496.6 g/mol
InChI Key: ZKEAFHOLMBVIBT-UHFFFAOYSA-N
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Description

This compound is a structurally complex molecule featuring a pyrrol-3-ol core substituted with a 1,2-thiazinan-1,1-dioxide moiety and a 4-(4-methoxyphenyl)-1,3-thiazol-2-yl group. Its design likely targets kinase inhibition or epigenetic modulation, given the prevalence of thiazole and sulfonamide-like groups in such therapeutics. Key structural attributes include:

  • 4-Methoxyphenyl-thiazole: Enhances aromatic stacking and hydrophobic interactions.
  • 5-Imino-pyrrol-3-ol: May act as a hydrogen-bond donor/acceptor, critical for binding affinity.

Properties

Molecular Formula

C24H24N4O4S2

Molecular Weight

496.6 g/mol

IUPAC Name

1-[3-(1,1-dioxothiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2H-pyrrol-3-ol

InChI

InChI=1S/C24H24N4O4S2/c1-32-19-9-7-16(8-10-19)20-15-33-24(26-20)22-21(29)14-27(23(22)25)17-5-4-6-18(13-17)28-11-2-3-12-34(28,30)31/h4-10,13,15,25,29H,2-3,11-12,14H2,1H3

InChI Key

ZKEAFHOLMBVIBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)C3=C(CN(C3=N)C4=CC=CC(=C4)N5CCCCS5(=O)=O)O

Origin of Product

United States

Preparation Methods

Coupling of Thiazole and Pyrrole Moieties

The thiazole and pyrrole units are linked via Suzuki-Miyaura cross-coupling :

  • Step 1 : Bromination of the thiazole at the 2-position using NBS.

  • Step 2 : Palladium-catalyzed coupling with a pyrrole boronic ester (e.g., Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O).

Representative conditions :

  • Catalyst : Pd(OAc)₂ (5 mol%)

  • Ligand : BINAP (6 mol%)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Yield : 65–80%

Attachment of the 1,2-Thiazinane Dioxide Substituent

The phenyl-thiazinane dioxide group is introduced via Buchwald-Hartwig amination :

  • Step 1 : Activation of the phenyl ring with a bromide at the meta-position.

  • Step 2 : Coupling with 1,2-thiazinane 1,1-dioxide using Pd₂(dba)₃ and Xantphos.

Optimized parameters :

  • Catalyst : Pd₂(dba)₃ (3 mol%)

  • Ligand : Xantphos (6 mol%)

  • Base : KOtBu (3.0 equiv)

  • Solvent : Toluene

  • Temperature : 110°C, 24 hours

  • Yield : 50–60%

Final Functionalization and Purification

The hydroxyl group at the 3-position of the pyrrole is introduced via oxidative demethylation using BBr₃ in CH₂Cl₂ at −78°C. Subsequent purification via silica gel chromatography (ethyl acetate/hexane, 1:1) affords the final product in >95% purity .

Chemical Reactions Analysis

Key reactive sites:

  • Thiazinan-dioxide sulfone groups : Participate in nucleophilic substitutions (e.g., with amines or alcohols).

  • Imino group (C=N) : Susceptible to hydrolysis under acidic/basic conditions, forming carbonyl derivatives.

  • Thiazole ring : Undergoes electrophilic substitution (e.g., halogenation at the 5-position).

Reaction Type Conditions Product Notes
Sulfone alkylationK₂CO₃, DMF, alkyl halides (60–80°C)Thiazinan-SO₂-R derivativesLimited by steric hindrance
Imino hydrolysisHCl (1M), reflux5-keto-pyrrolidinone analogpH-dependent yield (45–70%)
Thiazole brominationBr₂ in CHCl₃ (0°C)5-bromo-thiazole derivativeRegioselective at thiazole C5

Catalytic and Cross-Coupling Reactions

Palladium-mediated reactions enable structural diversification:

Reaction Catalyst/Base Applications Yield
Suzuki-Miyaura couplingPd(PPh₃)₄, K₂CO₃, toluene/EtOHIntroduces aryl/heteroaryl groups at thiazole C560–85%
Buchwald-Hartwig aminationPd₂(dba)₃, Xantphos, Cs₂CO₃Functionalizes the pyrrolidine nitrogen50–75%

Metabolic and Biological Transformations

In vitro studies of structural analogs suggest:

Transformation Enzyme/System Outcome Biological Relevance
Sulfone reductionLiver microsomes (CYP450)Thiazinan-SO → Thiazinan-SHPotential detoxification pathway
GlucuronidationUGT1A1/1A9O-glucuronide conjugate at pyrrolidine -OHEnhances renal excretion
Thiazole oxidationFlavin monooxygenasesThiazole S-oxide derivativesAlters pharmacokinetics

Stability and Degradation Reactions

The compound degrades under harsh conditions:

Condition Degradation Pathway Major Products
Acidic hydrolysis (pH < 3)Cleavage of thiazinan-sulfone bondBenzenesulfonic acid + pyrrolidine-thiazole fragments
UV exposure (λ = 254 nm)Photooxidation of thiazole ringSulfoxide and N-oxide derivatives
Thermal stress (>150°C)Retro-Diels-Alder fragmentationMethoxyphenyl isocyanate + smaller heterocycles

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multiple steps of organic reactions, including cyclization and condensation processes. The key steps typically include:

  • Formation of Thiazole and Thiazinane Rings : The synthesis often begins with the formation of thiazole derivatives through reactions involving thiourea and appropriate aldehydes or ketones .
  • Cyclization to Form Pyrrol Derivatives : The compound's structure incorporates a pyrrol moiety that is synthesized via cyclization reactions involving amines and carbonyl compounds .
  • Characterization Techniques : Characterization is performed using techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the molecular structure and purity of the synthesized compound .

Antimicrobial Activity

Research indicates that compounds containing thiazole and thiazinane moieties exhibit significant antimicrobial properties. For instance:

  • Antibacterial Activity : Studies have shown that derivatives similar to the target compound demonstrate activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The presence of the thiazole ring is crucial for enhancing antibacterial efficacy .
  • Antifungal Properties : Some derivatives have also been tested for antifungal activity, showing promising results against common fungal pathogens .

Anticancer Potential

The compound's structural features suggest potential anticancer applications:

  • Cytotoxic Effects : Preliminary studies indicate that thiazole-containing compounds can exhibit cytotoxic effects on cancer cell lines. The structure-activity relationship (SAR) analysis has identified specific substitutions that enhance potency against cancer cells .
  • Mechanisms of Action : It is hypothesized that these compounds may induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific enzymes involved in cell proliferation .

Neuroprotective Effects

Emerging research suggests that thiazole derivatives may also possess neuroprotective properties:

  • Anticonvulsant Activity : Some studies have reported that related thiazole compounds exhibit anticonvulsant properties, which could be beneficial in treating epilepsy and other neurological disorders .

Table 1: Summary of Biological Activities

Activity TypeCompound ClassObserved Effects
AntibacterialThiazole derivativesEffective against Gram-positive/negative bacteria
AntifungalThiazole derivativesActive against Candida spp.
AnticancerThiazole-containing compoundsInduced apoptosis in cancer cell lines
AnticonvulsantThiazole derivativesReduced seizure activity

Table 2: Synthesis Overview

StepReaction TypeKey Reagents/Conditions
Step 1CyclizationThiourea + Aldehyde/Ketone
Step 2CondensationAmine + Carbonyl Compound
Step 3PurificationCrystallization from suitable solvents

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For example, its anti-HIV activity is believed to be due to its ability to inhibit viral replication by targeting viral enzymes . The exact pathways and molecular targets can vary depending on the specific biological activity being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural and Molecular Comparisons
Compound Name / CAS Molecular Formula Key Substituents Molecular Weight Notable Properties
Target Compound C₂₃H₂₂N₄O₃S₂ 4-Methoxyphenyl, thiazinan-dioxide 490.56 High polarity (predicted)
1630904-83-4 C₁₉H₂₀ClN₃O₂S 4-Chlorophenyl, tetrahydro-2H-pyran 389.9 Moderate ClogP (lipophilicity)
733031-25-9 C₁₈H₁₇N₃O₂S 2-Amino-4-thiazolyl, dimethylpyrrole 351.41 Potential kinase inhibition

Key Observations :

  • Core Modifications : Replacement of the thiazinan-dioxide with tetrahydro-2H-pyran (in 1630904-83-4) eliminates sulfone-mediated hydrogen bonding, likely reducing target affinity .
Table 2: Docking Scores and Similarity Indices
Compound Docking Score (ROCK1) Tanimoto Similarity Predicted Bioactivity
Target Compound -9.2 kcal/mol 65% vs. SAHA Kinase inhibition
1630904-83-4 -7.8 kcal/mol 58% vs. SAHA Moderate activity
Aglaithioduline N/A 70% vs. SAHA HDAC8 inhibition

Findings :

  • Chemical Space Docking : The target compound’s thiazinan-dioxide and methoxyphenyl groups enrich docking efficiency in ROCK1 kinase screens, outperforming 1630904-83-4 by 1.4 kcal/mol .

Pharmacokinetic and Physicochemical Properties

  • Solubility: The sulfone group in the target compound improves aqueous solubility compared to non-sulfonated analogues like 733031-25-9 .
  • Metabolic Stability : The methoxyphenyl group may reduce oxidative metabolism compared to chlorophenyl derivatives, as seen in 1630904-83-4 .

Biological Activity

The compound 1-[3-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-5-imino-4-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-2,5-dihydro-1H-pyrrol-3-ol is a novel synthetic derivative that incorporates multiple bioactive scaffolds. Its structural complexity suggests potential for diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological effects, and underlying mechanisms.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions that include the formation of thiazolidinone and thiazole derivatives. The key steps often involve:

  • Formation of Thiazolidinone: The initial reaction usually involves thiourea derivatives with aldehydes or ketones.
  • Cyclization Reactions: Subsequent cyclization leads to the formation of the thiazolidinone structure, which is crucial for its biological activity.

Characterization techniques such as NMR and IR spectroscopy are employed to confirm the structure and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that compounds containing thiazolidinone and thiazole moieties exhibit significant antimicrobial properties. For instance:

  • Mechanism of Action: These compounds often disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in metabolic pathways.
  • Case Studies: In vitro tests showed that derivatives similar to the target compound exhibited activity against Gram-positive and Gram-negative bacteria. For example, compounds with similar thiazolidinone structures have shown Minimum Inhibitory Concentrations (MIC) in the range of 32–128 µg/mL against various pathogens .

Anticancer Activity

The compound's structural features suggest potential anticancer properties:

  • Cell Line Studies: Research indicates that thiazolidinone derivatives can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). For instance, a related compound demonstrated a dose-dependent reduction in cell viability with IC50 values around 20 µM .
  • Mechanisms: The anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation and survival pathways.

Other Pharmacological Activities

The compound may also exhibit:

  • Antioxidant Activity: Scavenging free radicals and reducing oxidative stress markers.
  • Anti-inflammatory Effects: Inhibition of pro-inflammatory cytokines suggests potential use in inflammatory diseases .

Data Tables

Biological ActivityCompound TypeObserved EffectsReference
AntimicrobialThiazolidinone derivativesMIC: 32–128 µg/mL
AnticancerThiazolidinone analogsIC50: ~20 µM in MCF-7 cells
AntioxidantVarious derivativesSignificant reduction in oxidative stress markers

Q & A

What synthetic routes are recommended for preparing this compound, and what critical parameters influence yield?

Level: Basic
Methodological Answer:
The synthesis typically involves multi-step heterocyclic coupling reactions. A common approach includes refluxing intermediates in glacial acetic acid with stoichiometric control of reactants (e.g., 2,5-dimethoxytetrahydrofuran) at elevated temperatures (100–120°C) for 1–2 hours, monitored by TLC for completion . Post-reaction, the mixture is quenched in ice-cold water, basified with sodium bicarbonate, and the precipitate recrystallized using ethanol or DMF-EtOH (1:1) for purification . Key parameters include reactant molar ratios (e.g., 1:1.5 for amine:heterocyclic agent), solvent polarity, and temperature gradients during crystallization to avoid polymorphic impurities.

Which spectroscopic and chromatographic techniques are essential for structural characterization?

Level: Basic
Methodological Answer:
High-resolution NMR (¹H/¹³C, 2D-COSY) is critical for verifying the imino-pyrrol and thiazole moieties, while FTIR confirms functional groups like sulfonyl (S=O at ~1350 cm⁻¹) and methoxy (C-O at ~1250 cm⁻¹) . HPLC-PDA (C18 column, acetonitrile/water gradient) assesses purity (>98%), and LC-MS (ESI+) validates molecular ion peaks (e.g., [M+H]⁺). X-ray crystallography (if single crystals form) resolves stereochemical ambiguities, particularly around the thiazinan-2-yl substituent .

How can computational modeling optimize reaction conditions and predict regioselectivity?

Level: Advanced
Methodological Answer:
Quantum mechanical calculations (DFT at B3LYP/6-31G*) model transition states to predict regioselectivity in heterocyclic ring formation . Machine learning (ML) algorithms trained on reaction databases (e.g., Reaxys) can optimize solvent selection and catalyst loadings by correlating descriptors like Hammett constants with yield . For example, MD simulations of solvent-solute interactions in ethanol vs. DMF guide solvent choice to stabilize intermediates .

How should researchers resolve contradictions in spectroscopic data (e.g., conflicting NMR assignments)?

Level: Advanced
Methodological Answer:
Cross-validate using complementary techniques:

  • Variable-temperature NMR to detect dynamic effects (e.g., tautomerism in imino groups) .
  • NOE experiments to confirm spatial proximity of protons in crowded aromatic regions .
  • Isotopic labeling (²H/¹³C) to trace ambiguous signals, particularly in thiazole-thiazinan junctions .
    If discrepancies persist, replicate synthesis under strictly anhydrous/oxygen-free conditions to exclude degradation artifacts .

What strategies improve efficiency in multi-step synthesis, especially for scale-up?

Level: Advanced
Methodological Answer:

  • Flow chemistry : Continuous processing minimizes intermediate isolation, reducing yield loss (e.g., telescoping thiazole formation and imino coupling) .
  • DoE (Design of Experiments) : Optimize parameters like catalyst loading (e.g., Pd/C for Suzuki couplings) and reaction time using response surface methodology .
  • In-line analytics (PAT) : Real-time UV/Vis or Raman monitoring detects side reactions early, enabling corrective adjustments . Evidence from analogous syntheses shows a 20–30% yield improvement when transitioning from batch to flow systems .

How can the compound’s stability under varying pH and temperature be systematically assessed?

Level: Basic
Methodological Answer:
Conduct accelerated stability studies:

  • Thermal stress : Incubate solid samples at 40–60°C/75% RH for 4 weeks, analyzing degradation via HPLC .
  • pH stability : Dissolve in buffers (pH 1–13), monitor hydrolysis (e.g., imino to ketone conversion) by UV-Vis kinetics .
  • Light exposure : Use ICH Q1B guidelines for photostability, identifying λmax shifts indicative of ring-opening reactions .

What experimental approaches elucidate the reaction mechanism of imino-thiazole coupling?

Level: Advanced
Methodological Answer:

  • Kinetic isotope effects (KIE) : Compare rates of ¹H vs. ²H-labeled reactants to identify rate-determining steps (e.g., nucleophilic attack vs. proton transfer) .
  • Trapping intermediates : Use low-temperature NMR (-80°C) to isolate and characterize transient species like azomethine ylides .
  • Computational mechanistic studies : IRC (Intrinsic Reaction Coordinate) analysis maps energy profiles, distinguishing concerted vs. stepwise pathways .

How do substituents on the 4-methoxyphenyl group affect bioactivity, and what SAR studies are recommended?

Level: Advanced
Methodological Answer:

  • SAR (Structure-Activity Relationship) : Synthesize analogs with electron-withdrawing (e.g., -NO₂) or donating (-NH₂) groups at the 4-position. Assess bioactivity (e.g., enzyme inhibition) to correlate electronic effects with potency .
  • Co-crystallization : Resolve X-ray structures of the compound bound to target proteins (e.g., kinases) to identify key H-bonding interactions with the methoxy group .
  • MD simulations : Model ligand-protein dynamics to predict substituent effects on binding affinity and residence time .

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